Methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate
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Overview
Description
Methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by its unique structure, which includes a bromine atom at the 4-position and a methyl ester group at the 3-position of the pyrrolo[3,2-c]pyridine ring. It is commonly used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate typically involves the bromination of a pyrrolo[3,2-c]pyridine precursor followed by esterification. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the desired position. The resulting brominated intermediate is then subjected to esterification using methanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid, to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the ring.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolopyridines, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
Methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate is widely used in scientific research due to its diverse applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ester group play crucial roles in binding to these targets, influencing the compound’s biological activity. The compound can modulate various signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate can be compared with other similar compounds, such as:
4-bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine: This compound has a similar structure but differs in the position of the bromine atom and the methyl group.
4-bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine: This compound has a methyl group at the 1-position instead of the 3-position.
Pyrrolo[3,4-c]pyridine derivatives: These compounds have variations in the ring structure and substituents, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)5-4-12-6-2-3-11-8(10)7(5)6/h2-4,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUQDEPFJUEAPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C(=NC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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